

# Application Notes and Protocols for DAMGO in GTPyS Binding Assays

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## Compound of Interest

Compound Name: *Damgo*

Cat. No.: *B549998*

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## Introduction

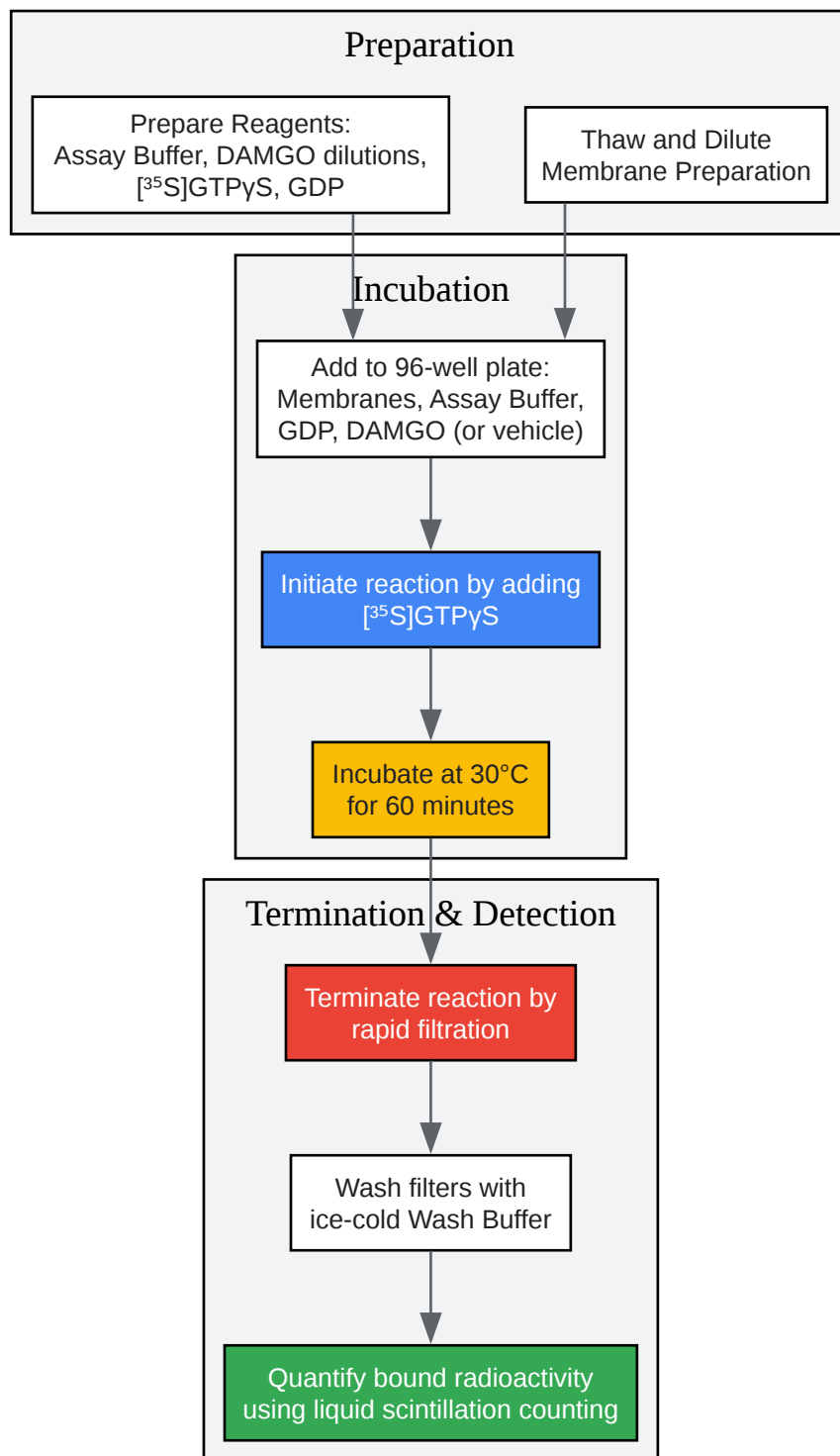
[D-Ala<sup>2</sup>, N-Me-Phe<sup>4</sup>, Gly-ol<sup>5</sup>]-enkephalin (**DAMGO**) is a synthetic, potent, and highly selective agonist for the mu (μ)-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) family. The activation of MOR by agonists like **DAMGO** initiates a signaling cascade that is fundamental to its physiological effects, including analgesia. A widely used in vitro functional assay to characterize the interaction of agonists with GPCRs is the GTPyS binding assay. This assay measures the agonist-induced exchange of guanosine diphosphate (GDP) for a non-hydrolyzable analog of guanosine triphosphate (GTP), guanosine 5'-O-(3-thiotriphosphate) ([<sup>35</sup>S]GTPyS), on the Gα subunit of heterotrimeric G proteins. This application note provides a detailed protocol for utilizing **DAMGO** in a [<sup>35</sup>S]GTPyS binding assay to quantify its potency and efficacy at the μ-opioid receptor.

## Principle of the Assay

The GTPyS binding assay is a functional assay that directly measures the activation of G proteins upon agonist binding to a GPCR. In the inactive state, the G protein α subunit is bound to GDP. Agonist binding to the receptor induces a conformational change, which in turn catalyzes the exchange of GDP for GTP on the Gα subunit. The use of the radiolabeled, non-hydrolyzable GTP analog, [<sup>35</sup>S]GTPyS, allows for the accumulation and quantification of activated G proteins. The amount of [<sup>35</sup>S]GTPyS bound to the membranes is proportional to the extent of G protein activation by the agonist.

## Signaling Pathway of DAMGO at the Mu-Opioid Receptor

**DAMGO** binding to the  $\mu$ -opioid receptor triggers a cascade of intracellular events. The activated receptor promotes the exchange of GDP for GTP on the associated inhibitory G protein ( $G_{i/o}$ ). This leads to the dissociation of the  $G_{\alpha i/o}$  subunit from the  $G_{\beta\gamma}$  dimer. Both dissociated subunits can then modulate the activity of various downstream effectors, such as adenylyl cyclase and ion channels.



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